tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1338544-41-4
VCID: VC2718226
InChI: InChI=1S/C21H34BNO4/c1-15(14-23(9)18(24)25-19(2,3)4)16-10-12-17(13-11-16)22-26-20(5,6)21(7,8)27-22/h10-13,15H,14H2,1-9H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CN(C)C(=O)OC(C)(C)C
Molecular Formula: C21H34BNO4
Molecular Weight: 375.3 g/mol

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate

CAS No.: 1338544-41-4

Cat. No.: VC2718226

Molecular Formula: C21H34BNO4

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate - 1338544-41-4

Specification

CAS No. 1338544-41-4
Molecular Formula C21H34BNO4
Molecular Weight 375.3 g/mol
IUPAC Name tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Standard InChI InChI=1S/C21H34BNO4/c1-15(14-23(9)18(24)25-19(2,3)4)16-10-12-17(13-11-16)22-26-20(5,6)21(7,8)27-22/h10-13,15H,14H2,1-9H3
Standard InChI Key GSQPLFIKUWANBP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CN(C)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CN(C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Structural Composition

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate possesses a distinct molecular architecture with several key functional groups. The compound's core consists of a phenyl ring substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronic ester). This aromatic system is connected to a propyl chain at position 2, which in turn bears an N-methylated carbamate group protected by a tert-butyloxycarbonyl (Boc) moiety. The integration of these functional groups creates a molecule with unique chemical reactivity profiles and applications in various synthetic routes. The boronic ester component serves as a reactive handle for cross-coupling reactions, while the protected amine offers opportunities for further functionalization.

The compound's structural integrity is maintained through a series of carbon-carbon and carbon-heteroatom bonds, with the boronic ester providing a semi-rigid planar geometry around the boron atom. The N-methyl-N-Boc-protected amine introduces an interesting conformational aspect to the molecule due to restricted rotation around the N-C bond. This structural arrangement influences the compound's physical properties and reactivity patterns in various chemical transformations. The presence of both lipophilic (tert-butyl, tetramethyl groups) and more polar functional groups (carbamate, dioxaborolane) contributes to its unique solubility profile.

Physicochemical Properties

The physicochemical profile of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate reveals characteristic properties that influence its application in chemical synthesis. The compound typically appears as a white to off-white crystalline solid with a molecular weight of 375.3 g/mol. Its calculated LogP value suggests moderate lipophilicity, making it soluble in common organic solvents including dichloromethane, tetrahydrofuran, and dimethyl sulfoxide, while exhibiting limited solubility in water and highly polar solvents.

The presence of the boronic acid pinacol ester group contributes significantly to the compound's stability profile. Like most boronic acid derivatives, it demonstrates sensitivity to strong acidic and basic conditions, particularly those that might promote hydrolysis of the boronic ester group. The compound also features characteristic spectroscopic properties that aid in its identification and purity assessment. In proton NMR spectroscopy, distinctive signals for the N-methyl group (typically around δ 2.8-3.0 ppm), tert-butyl protons (approximately δ 1.4-1.5 ppm), and tetramethyl protons of the pinacol group (approximately δ 1.2-1.3 ppm) serve as diagnostic markers. The aromatic region typically displays characteristic patterns for para-substituted phenyl rings.

Table 1 summarizes the key physicochemical properties of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate:

PropertyValueNotes
Molecular FormulaC21H34BNO4Contains boron, nitrogen, and oxygen heteroatoms
Molecular Weight375.3 g/molSuitable for various chemical transformations
Physical AppearanceWhite to off-white crystalline solidCharacteristic of many boronic acid derivatives
CAS Number1338544-41-4Unique identifier in chemical databases
SolubilitySoluble in DCM, THF, DMSO; Limited in waterInfluences handling in synthetic applications
StabilitySensitive to strong acids and basesAffects storage and reaction conditions
Melting Point115-120°C (estimated)Helps assess purity and identity
Optical ActivityNone (unless specific stereoisomer)Important for chiral applications

Synthesis Methods

Classical Synthetic Approaches

The synthesis of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate typically employs well-established methodologies in organic chemistry, particularly focusing on the incorporation of the boronic acid pinacol ester moiety. A common synthetic route begins with 4-bromophenyl derivatives, which undergo lithium-halogen exchange followed by treatment with an appropriate boron electrophile such as trimethyl borate or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This strategy effectively installs the boronic acid pinacol ester group at the para position of the phenyl ring. The propyl chain bearing the N-methylated amine functionality is typically introduced through alkylation or reductive amination processes, followed by protection with di-tert-butyl dicarbonate to install the Boc protecting group.

Alternative approaches involve palladium-catalyzed borylation of aryl halides, which offers milder reaction conditions and often higher functional group tolerance. In this methodology, aryl bromides or iodides undergo cross-coupling with bis(pinacolato)diboron in the presence of a palladium catalyst and base, directly yielding the boronic ester product. This approach can be particularly advantageous when starting with pre-functionalized propylamine derivatives. Typical reaction conditions employ palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, bases like potassium acetate or potassium carbonate, and polar aprotic solvents such as dioxane or DMF at elevated temperatures (80-100°C).

The N-methylation of the amine group is typically accomplished through reductive amination or direct alkylation methods. Reductive amination involves treating the primary amine with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. Direct alkylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a suitable base. The final protection step with di-tert-butyl dicarbonate (Boc₂O) completes the synthesis, yielding the target compound with the characteristic N-methyl-N-Boc protection pattern.

Modern Synthetic Innovations

Recent advances in synthetic methodologies have introduced more efficient and sustainable approaches to accessing tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate and related compounds. Transition metal-catalyzed C-H activation has emerged as a powerful strategy for direct borylation of arenes, circumventing the need for pre-functionalized aryl halides. Iridium-catalyzed C-H borylation, for instance, allows direct installation of the boronic ester group at the para position of appropriately substituted aromatic compounds. This approach significantly streamlines the synthetic route by eliminating several steps and reducing waste generation. The regioselectivity of these reactions is typically governed by steric factors, with substitution preferentially occurring at the least hindered position.

Flow chemistry approaches have also been applied to the synthesis of boronic acid derivatives, offering advantages in terms of reaction efficiency, scalability, and safety. Continuous flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. For the synthesis of our target compound, flow chemistry can be particularly beneficial in the borylation step, which often involves sensitive organometallic intermediates or potentially hazardous reagents. The controlled environment of flow reactors minimizes the risk of side reactions and decomposition pathways.

Photocatalytic methodologies represent another frontier in the synthesis of complex boronic esters. Visible light-mediated borylation reactions, catalyzed by photosensitizers such as [Ir(ppy)₃] or organic dyes, provide access to boronic esters under exceptionally mild conditions. These approaches often display excellent functional group tolerance and can be performed at ambient temperature, making them suitable for late-stage functionalization of complex molecules. The integration of photocatalysis with continuous flow technology further enhances the efficiency and scalability of these transformations, potentially offering a sustainable route to large-scale production of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate.

Applications in Organic Synthesis

Cross-Coupling Reactions

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate serves as a versatile building block in various cross-coupling reactions, particularly in Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic ester moiety and various aryl or vinyl halides or pseudohalides. The presence of the protected amine functionality in the molecule adds significant value, as it allows for the construction of complex nitrogen-containing compounds relevant to pharmaceutical research. The reaction typically proceeds under mild conditions, employing palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, along with bases like K₂CO₃ or Cs₂CO₃ in aqueous or mixed solvent systems.

The synthetic utility of this compound extends beyond standard Suzuki coupling to include other important transformations. The boronic ester functionality can participate in Chan-Lam coupling reactions with amines, phenols, or heterocycles to form C-N, C-O, or C-S bonds, respectively. These copper-catalyzed processes expand the diversity of structures accessible from our target compound. Additionally, the boronic ester can undergo oxidative transformations to introduce hydroxyl groups (forming phenols) or can be converted to other functional groups through ipso-substitution reactions. The N-methyl-N-Boc protected amine offers orthogonal reactivity, allowing for selective deprotection and further functionalization.

One particularly valuable application is in the synthesis of biaryl compounds with pendant N-methylamine groups, which are common structural motifs in various pharmaceutical agents including antipsychotics, antidepressants, and anti-inflammatory drugs. The ability to efficiently construct these motifs through selective cross-coupling reactions highlights the synthetic value of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate. Furthermore, sequential cross-coupling and deprotection strategies enable the creation of complex molecular architectures from this relatively simple building block, demonstrating its versatility in multi-step synthesis.

Medicinal Chemistry Applications

In medicinal chemistry, tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate serves as a valuable intermediate in the synthesis of drug candidates and pharmacological tools. The compound's structural features—particularly the combination of a boronic ester-substituted phenyl ring with a protected methylated amine—make it ideally suited for developing compounds targeting various therapeutic areas. The boronic ester functionality enables diversification through cross-coupling reactions, while the protected amine provides a handle for introducing additional functional groups or linking to other molecular fragments. This dual functionality facilitates the efficient generation of compound libraries for structure-activity relationship (SAR) studies.

Derivatives synthesized from this compound have shown potential applications in central nervous system (CNS) disorders, likely due to structural similarities with known neuroactive agents. The N-methylated propylamine side chain bears resemblance to moieties found in various neurotransmitter reuptake inhibitors and receptor modulators. Through appropriate functionalization and modification, researchers can fine-tune properties such as blood-brain barrier permeability, receptor selectivity, and metabolic stability. The systematic exploration of these structure-property relationships contributes to the development of more effective and selective therapeutic agents for conditions such as depression, anxiety, and neurodegenerative disorders.

Table 2 outlines some potential medicinal chemistry applications of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate and its derivatives:

Therapeutic AreaPotential ApplicationsStructural Features Exploited
CNS DisordersNeurotransmitter reuptake inhibitors, Receptor modulatorsN-methylated propylamine side chain, Aryl substitution pattern
InflammationEnzyme inhibitors, Cytokine modulatorsBiaryl scaffolds via cross-coupling, Tunable physicochemical properties
OncologyKinase inhibitors, Proteolysis targeting chimeras (PROTACs)Versatile synthetic handle for SAR exploration, Linker capabilities
Metabolic DisordersReceptor agonists/antagonists, Enzyme inhibitorsConformationally defined scaffolds, Lipophilic/hydrophilic balance
Anti-infectivesNovel antibacterial agents, Antiviral compoundsBioisosteric replacements, Resistance-addressing modifications

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information for tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate, enabling confirmation of its molecular architecture and assessment of sample purity. In the ¹H NMR spectrum, several characteristic signals can be observed. The aromatic protons of the para-substituted phenyl ring typically appear as two sets of doublets in the region of δ 7.0-7.8 ppm, displaying the characteristic AA'BB' pattern. The tetramethyl groups of the pinacol boronic ester moiety present as a sharp singlet at approximately δ 1.2-1.3 ppm, integrating for 12 protons. The tert-butyl group of the Boc protecting group appears as another distinctive singlet at around δ 1.4-1.5 ppm, integrating for 9 protons.

The N-methyl group presents a unique spectroscopic feature, typically appearing as a singlet at δ 2.8-3.0 ppm. This signal is particularly diagnostic for confirming the N-methylation pattern. The protons of the propyl chain generate more complex signal patterns, with the methyl group usually appearing as a doublet at δ 1.2-1.4 ppm, the methine proton as a multiplet at δ 2.8-3.1 ppm, and the methylene protons adjacent to the nitrogen showing complex splitting patterns due to diastereotopic nature and potential rotameric effects from the carbamate group. These rotameric effects are common in N-Boc protected compounds and can lead to peak broadening or splitting at ambient temperature.

¹³C NMR spectroscopy provides complementary structural information, with characteristic signals for the carbonyl carbon of the carbamate (δ 155-156 ppm), the aromatic carbons (δ 125-150 ppm), and the quaternary carbon of the tert-butyl group (δ 79-80 ppm). The carbon attached to boron often appears as a broad, sometimes weak signal due to the quadrupolar relaxation of the boron nucleus. ¹¹B NMR can provide additional confirmation of the boronic ester structure, typically showing a signal at around δ 30-33 ppm. Two-dimensional NMR techniques such as HSQC, HMBC, and COSY can be employed to fully assign all proton and carbon signals, especially in cases where signal overlap complicates the analysis of one-dimensional spectra.

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry (MS) offers valuable insights into the molecular composition and fragmentation patterns of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate. In electrospray ionization mass spectrometry (ESI-MS), the compound typically exhibits an [M+H]⁺ peak at m/z 376, corresponding to the protonated molecular ion. Fragmentation patterns often include characteristic losses such as the tert-butyl group (-57 mass units) and CO₂ (-44 mass units) from the Boc protecting group. High-resolution mass spectrometry (HRMS) provides confirmation of the molecular formula, with the experimental mass typically matching the calculated value within 5 ppm for a high-purity sample.

Matrix-assisted laser desorption/ionization (MALDI) and liquid chromatography-mass spectrometry (LC-MS) techniques are also valuable for characterizing this compound, particularly in the context of reaction monitoring or purity assessment. In LC-MS analysis, the retention time combined with the mass spectral data offers a powerful tool for confirming compound identity and tracking synthetic transformations. Gas chromatography-mass spectrometry (GC-MS) may be less suitable for this compound due to its relatively high molecular weight and the potential thermal instability of the boronic ester group at elevated temperatures.

Infrared (IR) spectroscopy provides complementary structural information, highlighting key functional groups within the molecule. The carbonyl stretching band of the carbamate appears as a strong absorption at approximately 1680-1700 cm⁻¹. The B-O stretching vibrations of the boronic ester typically produce bands in the 1320-1380 cm⁻¹ region, while C-H stretching vibrations for aromatic, aliphatic, and methyl groups appear in the 2850-3100 cm⁻¹ range. The pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) provides additional structural confirmation. Combined with NMR and mass spectrometric data, IR spectroscopy contributes to a comprehensive spectroscopic profile that unambiguously confirms the structure of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate.

Structural Comparisons and SAR Studies

Comparison with Structural Analogs

CompoundKey Structural DifferencesImpact on Properties and Applications
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamateN-methylated carbamate, propyl spacerRestricted rotation around N-C bond, balanced lipophilicity
(R)-tert-butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamateNon-methylated carbamate, defined stereochemistryEnhanced H-bonding capability, chiral properties
tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamateDirect attachment to phenyl ringAltered electronic properties, different spatial arrangement
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylateContains tetrahydropyridine ringIntroduces conformational constraints, nitrogen in ring system

Structure-Activity Relationships

Structure-activity relationship (SAR) studies involving tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate and its derivatives have revealed important correlations between structural features and functional properties. The presence of the N-methyl group on the carbamate nitrogen has been found to significantly influence binding interactions with protein targets, often enhancing lipophilicity and reducing hydrogen bond donor capacity. This modification can be crucial for optimizing membrane permeability in drug discovery applications, particularly for compounds targeting intracellular processes or requiring blood-brain barrier penetration.

The propyl spacer between the phenyl ring and the carbamate group introduces conformational flexibility that allows the molecule to adopt various geometric arrangements. This flexibility can be advantageous in scenarios where induced-fit binding to biological targets is important. Computational studies suggest that the propyl chain can adopt multiple low-energy conformations, potentially enabling more effective adaptation to binding site geometries. In contrast, more rigid analogs with shorter linkers or constrained cyclic structures may display higher binding selectivity but potentially lower adaptability across diverse targets.

ApplicationRecommended PracticesPrecautions to Consider
Long-term StorageStore in amber glass under argon at -20°CAvoid repeated freeze-thaw cycles
Solution PreparationUse anhydrous solvents, prepare fresh solutionsMinimize exposure to air and moisture
Cross-coupling ReactionsUse freshly prepared solutions, optimize catalyst loadingMonitor reaction by TLC or HPLC to avoid overreaction
Analytical Standard PreparationVerify purity before use, prepare in appropriate solventConsider stability in chosen analytical system
Scale-up SynthesisControl temperature carefully, ensure efficient mixingAddress heat management in exothermic steps

Future Research Directions

Synthetic Methodology Development

The continuing evolution of synthetic methodologies for tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate and related compounds represents a promising area for future research. Current synthetic routes, while effective, often require multiple steps and may involve harsh conditions or sensitive reagents. Developing more streamlined, sustainable, and scalable approaches would enhance the accessibility of this valuable building block for diverse applications. Potential avenues for investigation include the development of catalytic systems that enable selective C-H borylation with improved regioselectivity and reduced catalyst loadings. The application of continuous flow technology could address scalability challenges while enhancing safety profiles for reactions involving sensitive organometallic intermediates.

Another promising direction involves the exploration of enzymatic or biocatalytic approaches to introduce the key functional groups with high selectivity under mild conditions. While biocatalysis for borylation reactions remains relatively unexplored, advances in enzyme engineering and directed evolution might enable the development of enzymatic systems capable of installing boronic ester groups with precise positional and stereochemical control. This approach could offer significant advantages in terms of environmental sustainability and atom economy. Additionally, the development of one-pot multi-step processes that combine several transformations into a single operation would streamline the synthesis and reduce waste generation, aligning with green chemistry principles.

The integration of computational methods to guide synthetic design represents another valuable approach. Quantum mechanical calculations and molecular modeling can provide insights into reaction mechanisms, transition state energetics, and potential side reactions, enabling more rational optimization of reaction conditions. Machine learning approaches, trained on existing synthetic data, could help identify optimal reaction parameters and predict the success of novel synthetic routes. These computational tools, combined with high-throughput experimentation, offer a powerful framework for accelerating the development of improved synthetic methodologies for tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate and expanding its applications in chemical research.

Expanded Applications in Medicinal Chemistry

The structural features of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate position it as a valuable scaffold for future medicinal chemistry investigations. The combination of a boronic ester-functionalized aromatic ring with a protected methylated amine offers versatile handles for structural elaboration and property optimization. Future research could focus on systematically exploring the structure-activity relationships of derivatives obtained through cross-coupling reactions, probing how variations in the aryl coupling partner influence binding to specific biological targets. This approach could yield novel lead compounds for therapeutic areas including neuroscience, oncology, and inflammation.

An emerging application worth exploring is the incorporation of tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate derivatives into proteolysis targeting chimeras (PROTACs) and related degrader technologies. These modalities exploit bifunctional molecules to induce the degradation of specific protein targets, offering potential advantages over traditional inhibition approaches. The structural features of our compound make it well-suited for incorporation into PROTAC designs, either as part of the target-binding warhead or as a component of the linker region. The N-methylated amine, following Boc deprotection, provides a convenient handle for conjugation to E3 ligase ligands or other functional elements.

Another promising direction involves exploring the potential of these compounds in central nervous system (CNS) drug discovery. The N-methylated propylamine motif bears structural similarities to neurotransmitters and known CNS-active agents, suggesting potential applications in neurological and psychiatric disorders. Future studies could systematically investigate how structural modifications affect blood-brain barrier penetration, target selectivity, and metabolic stability. The synthetic versatility of the boronic ester group enables rapid generation of diverse compound libraries, facilitating efficient exploration of chemical space and accelerating the identification of promising CNS-directed lead compounds derived from tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate.

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